3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride
Description
Properties
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSXXOQNGEWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride, commonly referred to as a dimethylamino phenol derivative, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research.
Chemical Structure and Properties
The compound has a chemical formula of C11H16Cl2N2O and is characterized by the presence of a dimethylamino group, which significantly influences its biological activity. The molecular weight is approximately 251.17 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H16Cl2N2O |
| Molecular Weight | 251.17 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline |
Biological Activity
This compound exhibits multiple biological activities, primarily due to its interaction with various receptors and enzymes in the body.
1. Analgesic Activity
Research indicates that this compound acts as a micro-opioid receptor (MOR) agonist, providing analgesic effects comparable to traditional opioids but with potentially fewer side effects. In studies, it has demonstrated a Ki value of 0.1 µM for MOR, indicating strong binding affinity . Additionally, it has been shown to inhibit norepinephrine reuptake with a Ki value of 0.5 µM, enhancing its analgesic efficacy through dual mechanisms .
2. Antimicrobial Properties
Dimethylamino derivatives have been extensively studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections . The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
3. Anticancer Potential
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific pathways affected include the modulation of kinase activities involved in cell proliferation and survival . Further research is needed to establish direct effects on cancer cell lines.
Case Study 1: Analgesic Efficacy
In a controlled trial involving animal models, this compound was administered at varying doses to assess its analgesic effects compared to morphine. Results showed that at an optimal dose, the compound produced significant analgesia without the severe side effects commonly associated with opioid treatment, such as respiratory depression .
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Research Findings
Recent research highlights the versatility of dimethylamine derivatives in medicinal chemistry. A review article discussed various FDA-approved drugs containing dimethylamine pharmacophores, emphasizing their broad pharmacological activities including antimicrobial, antihistaminic, and analgesic properties . The findings suggest that modifications to the dimethylamine structure can lead to enhanced biological activities tailored for specific therapeutic needs.
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
One of the most notable applications of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride is its use as an analgesic. Research indicates that this compound exhibits significant pain-relieving effects, making it a candidate for the development of new pain management therapies. Specifically, it has been studied for its effectiveness as a novel opioid receptor agonist and norepinephrine reuptake inhibitor, which contributes to its analgesic properties in clinical settings .
Formulations and Stability
The compound can be formulated into various pharmaceutical compositions. Recent patents have described solid crystalline forms that enhance stability at ambient conditions, which is crucial for ensuring the efficacy of medications over time . These formulations can be administered in multiple forms, including tablets, injectable solutions, and other dosage forms, allowing for versatile therapeutic applications.
Biological Interactions
Mechanisms of Action
The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems. Studies have shown that it may interact with norepinephrine transporters more effectively than serotonin transporters, indicating a potential mechanism for its analgesic effects . This differential interaction could explain the compound's broad-spectrum analgesic properties.
Research Studies
In vitro and in vivo studies have demonstrated the compound's efficacy in pain management scenarios. For example, experiments conducted on Wistar rats indicated that the compound significantly inhibits norepinephrine transporters, contributing to its analgesic effects . Such findings underscore the importance of further research to elucidate the full range of biological activities associated with this compound.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the dimethylaminoethyl motif with cefotiam and diphenhydramine but lacks the β-lactam (cefotiam) or diphenylmethoxy (diphenhydramine) groups.
- Compared to dopamine, the dimethylaminoethyl substitution increases lipophilicity and may reduce polar interactions with catecholamine receptors .
- The dihydrochloride salt distinguishes it from free-base analogs (e.g., 3-((dimethylamino)methyl)phenol) by enhancing solubility and ionic stability.
Pharmacological and Functional Comparisons
Dopamine Hydrochloride
- Role : Neurotransmitter targeting dopamine and adrenergic receptors.
- Contrast: The target compound’s dimethylaminoethyl group may shift receptor selectivity away from dopamine’s catecholamine-based activity.
Preparation Methods
Preparation of 3-[1-(Dimethylamino)ethyl]phenol via Leuckart and Eschweiler-Clarke Reactions
Another synthetic approach involves starting from meta-hydroxyacetophenone to prepare 3-[1-(dimethylamino)ethyl]phenol, a close analog and potential precursor to the target compound.
- Leuckart reaction : React meta-hydroxyacetophenone with N-methylformamide or formic acid methylamine salt (molar ratio 1:1-5) and formic acid (molar ratio 1:1 to 1:10) at 50-200°C (preferably 110-170°C) for 5-24 hours to form 3-[1-(methylamino)ethyl]phenol.
- Post-reaction workup involves decompression and solvent recovery, followed by reflux with sodium hydroxide solution to neutralize acids and isolate the intermediate.
- Eschweiler-Clarke reaction : Methylate the 3-[1-(methylamino)ethyl]phenol intermediate using formaldehyde (35-40%) and formic acid under reflux (100-120°C) for 12 hours to obtain 3-[1-(dimethylamino)ethyl]phenol.
- Final isolation involves neutralization, crystallization at 0°C, filtration, and drying.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Leuckart reaction | m-Hydroxyacetophenone, N-methylformamide, formic acid | 65-78 | 110-170°C, 5-24 h |
| Workup | Decompression, NaOH reflux, pH adjustment | Crystallization at 0°C | |
| Eschweiler-Clarke methylation | Formaldehyde (35-40%), formic acid, reflux 100-120°C, 12 h | 87 | Final product purified by crystallization |
This method is industrially viable, cost-effective, and avoids hazardous reagents.
Formation of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol Dihydrochloride
While direct literature on the final compound's preparation is limited, the synthesis logically proceeds from the above intermediates by:
- Introducing the 2-(dimethylamino)ethylamino side chain via reductive amination or nucleophilic substitution on the phenolic methyl group.
- Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid, ensuring enhanced solubility and stability.
The dihydrochloride salt is typically isolated by crystallization from suitable solvents.
Summary Table of Preparation Methods
| Compound/Step | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3-(N,N-Dimethylamino)phenol | Resorcinol, Dimethylamine (40-45%) | 180-190°C, NaOH neutralization, toluene extraction | Not specified | Vacuum distillation purification |
| 3-[1-(Methylamino)ethyl]phenol (Leuckart) | Meta-hydroxyacetophenone, N-methylformamide | 110-170°C, 5-24 h, formic acid, NaOH workup | 65-78 | Crystallization at 0°C |
| 3-[1-(Dimethylamino)ethyl]phenol (Eschweiler-Clarke) | 3-[1-(Methylamino)ethyl]phenol, formaldehyde, formic acid | Reflux 100-120°C, 12 h | 87 | Crystallization, drying |
| This compound | Above intermediates | Reductive amination, HCl salt formation | Not specified | Salt crystallization |
Research Findings and Practical Considerations
- The high-temperature reaction of resorcinol with dimethylamine is a robust method for preparing the key intermediate 3-(N,N-dimethylamino)phenol with high purity, suitable for scale-up due to simple operation and safe raw materials handling.
- The Leuckart and Eschweiler-Clarke sequence offers a shorter synthetic route with cheap and readily available starting materials, avoiding toxic reagents, and providing good yields, making it attractive for industrial synthesis.
- Purification by vacuum distillation and crystallization ensures high purity products, essential for subsequent functionalization steps.
- The final dihydrochloride salt formation enhances compound stability and facilitates handling.
Q & A
Q. How can researchers optimize the synthesis of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride to achieve high purity and yield?
- Methodological Answer: Synthesis optimization involves:
- Temperature control : Maintaining reactions between 0–5°C during amine coupling to prevent side reactions (e.g., over-alkylation) .
- pH adjustments : Using buffered solutions (pH 7–8) to stabilize intermediates and avoid decomposition of the dimethylaminoethyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while aqueous HCl is critical for dihydrochloride salt formation .
- Reaction monitoring : TLC or HPLC at intervals (e.g., every 30 mins) to track progress and terminate reactions at ~90% conversion to minimize impurities .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: A multi-technique approach ensures accuracy:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity; observe characteristic peaks for the phenolic –OH (~5 ppm) and dimethylamino protons (~2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterions .
- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
- X-ray crystallography : Resolve ambiguous stereochemistry in solid-state structures .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer: Discrepancies arise from solvent effects or proton exchange. Mitigation strategies include:
- Variable-temperature NMR : Suppress exchange broadening by cooling to –40°C in DMSO-d₆ .
- DFT calculations : Compare experimental ¹³C shifts with B3LYP/6-31G(d) optimized structures to identify conformational biases .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between methylene (–CH₂–) and dimethylamino groups .
Q. What mechanistic insights exist for the reactivity of the dimethylaminoethylamino moiety in nucleophilic or catalytic reactions?
- Methodological Answer: The dimethylamino group acts as a weak base, facilitating:
- Nucleophilic substitution : Participates in SN2 reactions with alkyl halides; steric hindrance from methyl groups limits reactivity unless activated by Lewis acids (e.g., ZnCl₂) .
- Catalytic roles : In Pd-mediated cross-coupling, the amine stabilizes transition states via lone-pair donation, improving yields of aryl ether derivatives .
- pH-dependent tautomerism : Under acidic conditions, protonation at the tertiary amine alters electron density on the phenolic ring, affecting electrophilic substitution patterns .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers compared to the free base?
- Methodological Answer:
- Solubility : The dihydrochloride form increases aqueous solubility (>50 mg/mL in PBS pH 7.4 vs. <1 mg/mL for free base) due to ionic interactions .
- Stability : Hygroscopicity requires storage under anhydrous conditions (desiccator, N₂ atmosphere). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light .
Q. What strategies are effective for mitigating hygroscopicity during storage and handling?
- Methodological Answer:
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) reduces water absorption .
- Packaging : Use amber glass vials with PTFE-lined caps to minimize moisture ingress .
- Inert atmosphere : Store under argon or nitrogen to prevent HCl loss and deliquescence .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer:
- Analog synthesis : Modify the phenolic ring (e.g., introduce halogens or methoxy groups) and compare binding affinities to targets like adrenergic receptors .
- Biological assays : Use radioligand displacement (e.g., [³H]-DHA for β-adrenoceptors) and functional assays (cAMP accumulation) to quantify activity .
- Computational docking : Map interactions with receptor homology models (e.g., AutoDock Vina) to prioritize synthetic targets .
Contradictions and Validation
- Evidence Conflicts :
- Synthetic yields : Reports vary (50–85%) based on purification methods; recrystallization from ethanol/ether mixtures improves purity but reduces yield .
- NMR assignments : Discrepancies in dimethylamino proton shifts (2.2–2.5 ppm) may reflect solvent polarity or pH differences; deuterated solvents and buffered conditions standardize data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
